Calindol Hydrochloride

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Calindol Hydrochloride involves the manipulation of the naphthyl and indole portions of the molecule. Replacements and substitutions on these parts have been explored to enhance its calcimimetic activity. For instance, the introduction of substituents at specific positions on the indole ring, such as 4-phenyl, 4-hydroxy, and 5-hydroxycalindol, resulted in derivatives with equipotent or even superior activity compared to Calindol. Notably, 7-nitrocalindol emerged as a more potent variant, demonstrating the critical role of molecular modifications in optimizing the compound's efficacy (Kiefer et al., 2016).

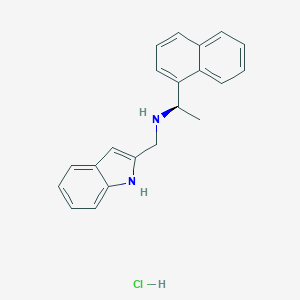

Molecular Structure Analysis

Calindol Hydrochloride's structure includes an indole moiety linked to a naphthyl group through an ethanamine linker, showcasing a sophisticated molecular architecture that is pivotal for its action as a calcimimetic. The structural study reveals that specific alterations in the molecular framework can significantly impact its biological activity, underscoring the importance of the indole and naphthyl components in its interaction with CaSR.

Chemical Reactions and Properties

The compound's ability to function as a calcimimetic is attributed to its selective interaction with the calcium sensing receptor. By acting as an allosteric modulator, Calindol Hydrochloride enhances the receptor's sensitivity to extracellular calcium levels. This interaction is highly selective and does not antagonize closely related receptors, such as GPRC6A, indicating a targeted mechanism of action (Kessler et al., 2004).

Physical Properties Analysis

The synthesis and structural modifications of Calindol Hydrochloride influence its physical properties, including solubility and stability. These properties are crucial for its biological activity and interaction with the calcium sensing receptor, affecting its pharmacological profile.

Chemical Properties Analysis

Calindol Hydrochloride's chemical properties, particularly its reactivity and binding affinity towards CaSR, are central to its role as a calcimimetic. The compound's selective receptor modulation is a result of its unique chemical structure, which allows for a precise interaction with the receptor's allosteric sites, enhancing calcium sensitivity without directly activating the receptor in the absence of calcium (Ray et al., 2005).

Wissenschaftliche Forschungsanwendungen

Calindol Hydrochloride is a calcimimetic Ca Sensing Receptor (CaSR) agonist . It is a positive allosteric modulator (PAM) with an EC50 value of 1 μM and a maximum stimulation of 130% of the 10mM Ca2+ activation in triggering PI hydrolysis . This suggests that it may have applications in the field of biochemistry and physiology .

Calindol Hydrochloride is a positive allosteric modulator (PAM) of the calcimimetic calcium-sensing receptor (CaSR) with an EC50 of 132 nM . Here are some potential applications:

- Biochemistry and Physiology

- Summary of Application : Calindol Hydrochloride can be used in research related to the calcium-sensing receptor (CaSR). The CaSR plays a crucial role in maintaining calcium homeostasis in the body .

- Methods of Application : In vitro studies often involve stimulating phosphatidylinositol (PI) accumulation in cells expressing the rat or human CaSR .

- Results or Outcomes : In the presence of 2mM Ca2+, Calindol stimulates PI accumulation with an EC50 of 1.0 μM or 0.31 μM in cells expressing the rat or human CaSR, respectively .

Calindol Hydrochloride is a calcimimetic Ca Sensing Receptor (CaSR) agonist . It is a positive allosteric modulator (PAM) with an EC50 value of 1 μM and a maximum stimulation of 130% of the 10mM Ca2+ activation in triggering PI hydrolysis . This suggests that it may have applications in the field of biochemistry and physiology .

Safety And Hazards

Eigenschaften

IUPAC Name |

(1R)-N-(1H-indol-2-ylmethyl)-1-naphthalen-1-ylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2.ClH/c1-15(19-11-6-9-16-7-2-4-10-20(16)19)22-14-18-13-17-8-3-5-12-21(17)23-18;/h2-13,15,22-23H,14H2,1H3;1H/t15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFILKQPBQZIRST-XFULWGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634884 | |

| Record name | (1R)-N-[(1H-Indol-2-yl)methyl]-1-(naphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calindol Hydrochloride | |

CAS RN |

729610-18-8 | |

| Record name | (1R)-N-[(1H-Indol-2-yl)methyl]-1-(naphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

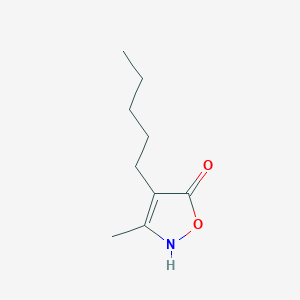

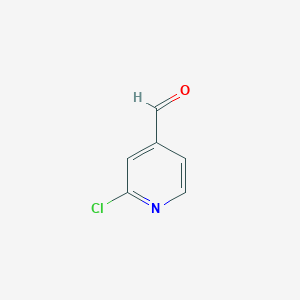

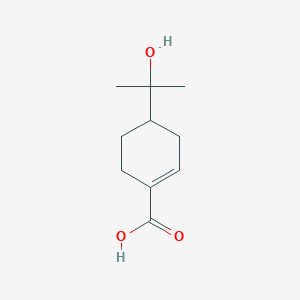

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

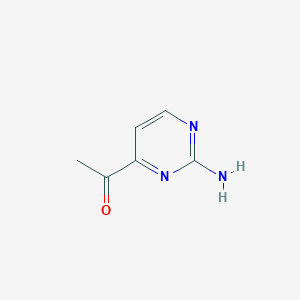

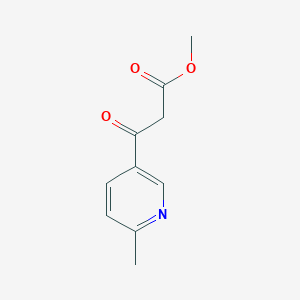

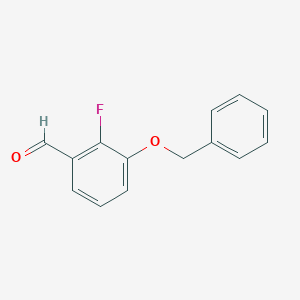

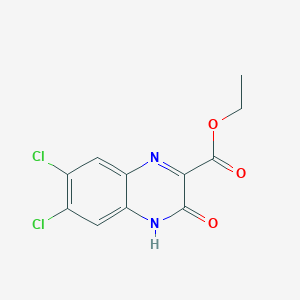

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-methylthieno[2,3-C]pyridine-2-carboxylate](/img/structure/B27921.png)